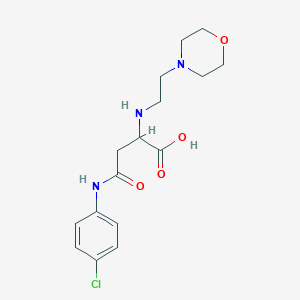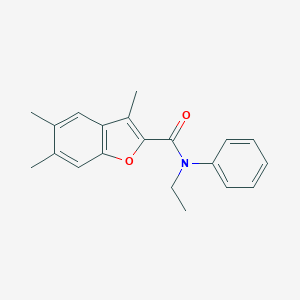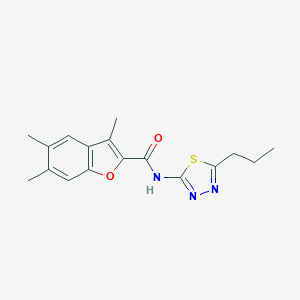
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule drug that has been studied extensively for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system. By inhibiting JAK enzymes, 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid can reduce inflammation and other immune responses that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the production of certain cytokines and chemokines that are involved in the immune response. It has also been shown to reduce the activity of T cells and B cells, which are key components of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid for lab experiments is its specificity for JAK enzymes. This allows researchers to study the effects of JAK inhibition on the immune system in a controlled manner. However, one limitation of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
Zukünftige Richtungen
There are several potential future directions for research on 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat autoimmune diseases with fewer side effects. Another area of interest is the study of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in combination with other drugs, such as biologics, to improve treatment outcomes. Finally, there is ongoing research into the role of JAK enzymes in other diseases, such as cancer, which could lead to new therapeutic applications for 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Synthesemethoden
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex process that involves several steps. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2-(2-morpholinoethyl)amine to form the intermediate compound. This intermediate is then reacted with ethyl acetoacetate to produce the final product, 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a key role in the immune system. As a result, 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been studied for its potential use in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-(4-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZAWAACICIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385290.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)

![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)
![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B385301.png)
![2-(3-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385302.png)
![Methyl4-{4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}phenylether](/img/structure/B385304.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385307.png)
![2-(2-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385308.png)

![N-[4-(aminosulfonyl)benzyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385311.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B385312.png)